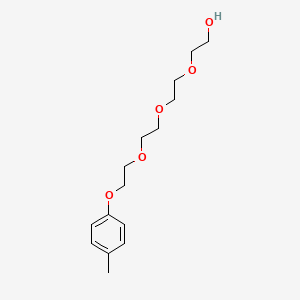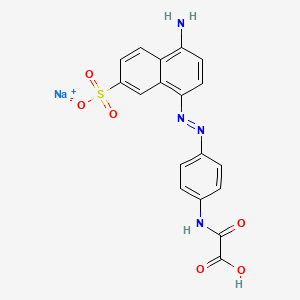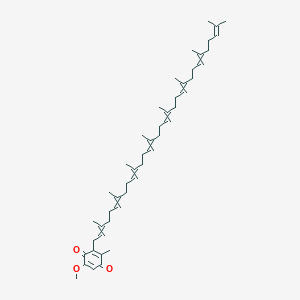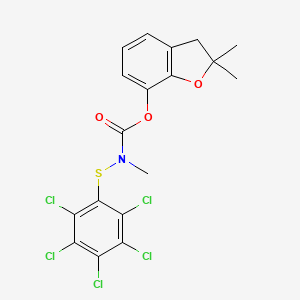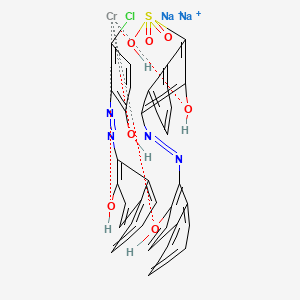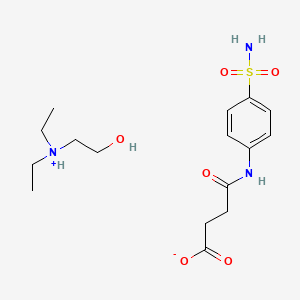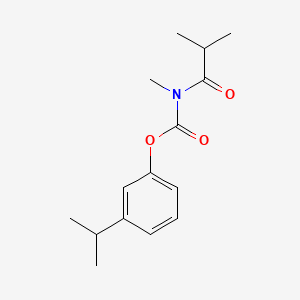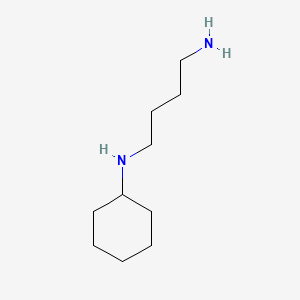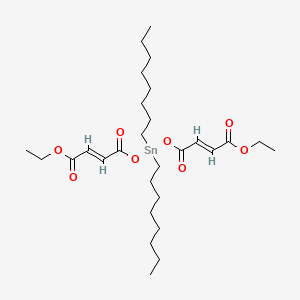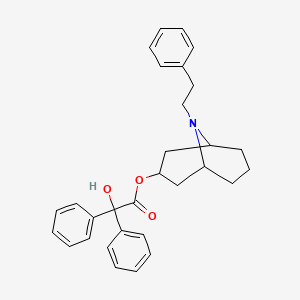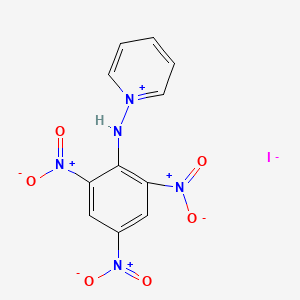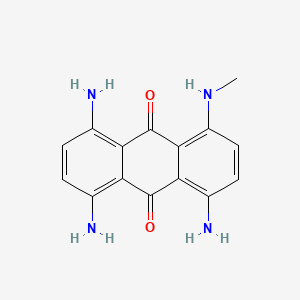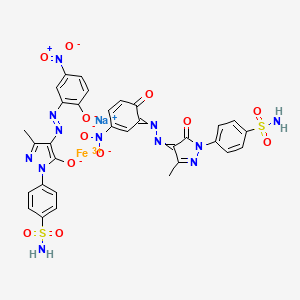![molecular formula C18H18N2O3 B13765531 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone CAS No. 56504-94-0](/img/structure/B13765531.png)
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol . It is an anthraquinone derivative, characterized by the presence of hydroxypropyl and methylamino groups attached to the anthraquinone core. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 3-chloropropanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxypropyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives .
科学的研究の応用
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methylamino groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
1-Aminoanthraquinone: Lacks the hydroxypropyl and methylamino groups, resulting in different chemical and biological properties.
1-Hydroxyanthraquinone: Contains a hydroxy group instead of the hydroxypropyl and methylamino groups, leading to variations in reactivity and applications.
Uniqueness: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is unique due to the presence of both hydroxypropyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
56504-94-0 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
1-(3-hydroxypropylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-19-13-7-8-14(20-9-4-10-21)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,19-21H,4,9-10H2,1H3 |
InChIキー |
AWFZMEBVAIDNSS-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=C(C=C1)NCCCO)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


